2-Phenylthiomethylphenol
Description
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C13H12OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,14H,10H2 |
InChI Key |
ZCXPUQBKCXGWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenylphenol (o-Phenylphenol)
- Molecular Formula : C₁₂H₁₀O
- Functional Groups : Biphenyl core with a hydroxyl group at the ortho position.
- Key Properties: Widely used as a fungicide and preservative in agriculture and cosmetics due to its antimicrobial activity . Higher polarity compared to 2-Phenylthiomethylphenol (due to -OH vs. -S-C₆H₅), leading to better water solubility. Limited electronic applications, unlike sulfur-containing analogs.
2-Phenylthiophene
- Molecular Formula : C₁₀H₈S
- Functional Groups : Thiophene (aromatic sulfur heterocycle) linked to a phenyl group.
- Key Properties: Used in organic electronics (e.g., conductive polymers) due to sulfur’s electron-rich nature . Lacks a hydroxyl group, making it less reactive in hydrogen-bonding interactions compared to 2-Phenylthiomethylphenol. Serves as a precursor in pharmaceutical synthesis.
2-((Dimethylamino)methyl)phenol
- Molecular Formula: C₉H₁₃NO
- Functional Groups: Phenol with a dimethylaminomethyl (-CH₂-N(CH₃)₂) substituent.
- Key Properties: The amino group enhances basicity and metal-chelating ability, unlike the non-basic thioether in 2-Phenylthiomethylphenol . Applications in coordination chemistry and catalysis.
2-(2-Thienyl)ethanol
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Key Observations :
- Reactivity : Sulfur’s lower electronegativity vs. oxygen reduces hydrogen-bonding capacity but improves stability against oxidation.
- Electronic Effects: Thiophene derivatives (e.g., 2-Phenylthiophene) exhibit π-conjugation useful in semiconductors, whereas phenolic thioethers may serve as redox-active agents.
Q & A
Basic Research Questions
Q. What synthesis routes are recommended for 2-Phenylthiomethylphenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis strategies for thiophenolic derivatives often involve nucleophilic substitution or coupling reactions. For example, thioether formation via reaction of phenol derivatives with alkyl/aryl thiols under basic conditions (e.g., NaOH) is a common approach. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (40–80°C), and stoichiometric ratios of reactants. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure completion .
- Key Parameters : Yield improvements may require iterative testing of catalysts (e.g., phase-transfer catalysts) or inert atmospheres to prevent oxidation of sulfur-containing intermediates.
Q. Which analytical techniques are critical for characterizing 2-Phenylthiomethylphenol’s purity and structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the phenolic -OH and thiomethyl (-SCH2-) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while gas chromatography (GC) or HPLC quantifies purity. For crystallinity analysis, X-ray diffraction (XRD) can resolve stereochemical details. Residual solvents or byproducts are detected via gas chromatography-mass spectrometry (GC-MS) .
- Data Interpretation : Compare spectral data with computational simulations (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities in peak assignments.
Q. How should researchers design in vitro studies to evaluate systemic effects of 2-Phenylthiomethylphenol?
- Methodological Answer : Follow inclusion criteria for toxicological studies (Table C-1, ):
- Exposure Routes : Prioritize oral or dermal routes if the compound is intended for environmental or pharmacological applications.
- Health Outcomes : Assess respiratory, hepatic, and renal endpoints using cell lines (e.g., HepG2 for hepatotoxicity) or primary cultures. Dose-response curves should span sub-toxic to LC50 ranges, with controls for solvent effects (e.g., DMSO) .
- Validation : Use standardized assays (e.g., MTT for cytotoxicity, ROS detection kits for oxidative stress) and replicate experiments across independent labs to minimize variability.
Advanced Research Questions
Q. How can contradictions in toxicity data between in vitro and in vivo models for 2-Phenylthiomethylphenol be resolved?
- Methodological Answer : Contradictions often arise from metabolic differences (e.g., hepatic enzyme activity in vivo vs. static cell cultures). Address this by:
- Integrated Testing : Combine physiologically based pharmacokinetic (PBPK) modeling with in vitro-in vivo extrapolation (IVIVE) to predict bioaccumulation.
- Multi-Omics Analysis : Use transcriptomics/proteomics to identify pathways affected in both models, highlighting conserved mechanisms vs. model-specific artifacts .
- Case Study : If in vitro data show low cytotoxicity but in vivo studies indicate hepatotoxicity, investigate metabolite formation (e.g., sulfoxidation) using liver microsomes or S9 fractions .
Q. What computational approaches predict the interaction mechanisms of 2-Phenylthiomethylphenol with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to proteins (e.g., cytochrome P450 enzymes). Quantum mechanics/molecular mechanics (QM/MM) models elucidate electronic interactions at the thiomethyl group. For nucleic acid interactions, molecular dynamics (MD) simulations track conformational changes in DNA/RNA upon ligand binding .
- Validation : Cross-validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants experimentally.
Q. How can reproducibility be ensured in interdisciplinary studies of 2-Phenylthiomethylphenol’s synthetic and analytical protocols?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Documentation : Publish detailed synthetic protocols (e.g., reaction times, purification steps) in open-access repositories like Zenodo.
- Standardization : Use IUPAC nomenclature and PubChem identifiers (e.g., CID for 2-Phenylthiomethylphenol) to avoid ambiguity .
- Collaborative Frameworks : Share raw spectral data (NMR, MS) via platforms like NMReDATA, enabling peer validation of structural assignments .
Data Contradiction and Resolution Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
